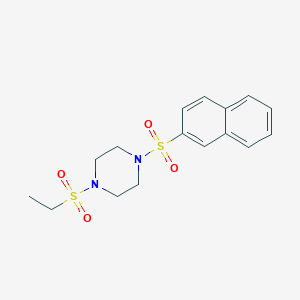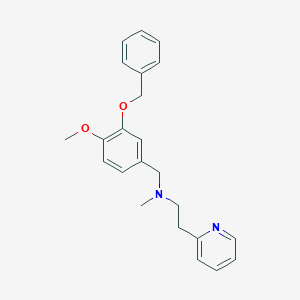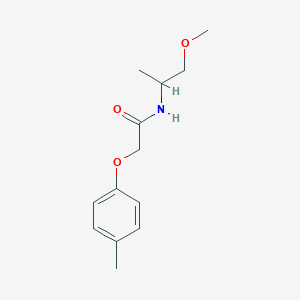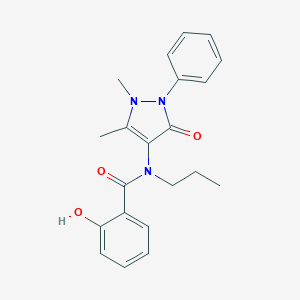
1,5-dimethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JB-1 is a benzimidazole derivative that was first synthesized in the 1990s. It has been shown to have a high affinity for sigma-1 receptors, which are involved in a variety of physiological processes, including pain perception, neuroprotection, and cell survival. Due to its unique properties, JB-1 has been studied for its potential use in a wide range of scientific research applications.
作用機序
JB-1 works by binding to sigma-1 receptors, which are located in various parts of the body, including the brain, spinal cord, and immune system. When JB-1 binds to these receptors, it can modulate various physiological processes, including pain perception, neuroprotection, and cell survival.
Biochemical and physiological effects:
JB-1 has been shown to have a variety of biochemical and physiological effects, including:
- Increased cell survival: JB-1 has been shown to increase cell survival in various cell types, including neurons and cancer cells.
- Reduced oxidative stress: JB-1 has been shown to reduce oxidative stress in cells, which can help protect against damage caused by harmful stimuli.
- Modulation of ion channels: JB-1 has been shown to modulate various ion channels in cells, which can affect a variety of physiological processes, including pain perception and neurotransmitter release.
実験室実験の利点と制限
JB-1 has several advantages and limitations for lab experiments. Some of the advantages include:
- High affinity for sigma-1 receptors: JB-1 has a high affinity for sigma-1 receptors, which makes it a useful tool for studying the physiological processes that are modulated by these receptors.
- Versatile: JB-1 has been shown to have a variety of potential applications in scientific research, making it a versatile tool for researchers.
Some of the limitations of JB-1 for lab experiments include:
- Limited availability: JB-1 is not widely available, which can make it difficult for researchers to obtain and use in their experiments.
- Limited information: While JB-1 has been extensively studied, there is still much that is not known about its mechanism of action and potential applications.
将来の方向性
There are several potential future directions for research on JB-1, including:
- Development of new treatments for neurodegenerative diseases: JB-1 has shown promise as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Development of new pain medications: JB-1 has been shown to have analgesic properties, making it a potential alternative to traditional pain medications such as opioids.
- Further study of sigma-1 receptors: JB-1's high affinity for sigma-1 receptors makes it a useful tool for studying these receptors and the physiological processes that they modulate. Further research in this area could lead to the development of new treatments for a variety of conditions.
- Development of new cancer treatments: JB-1 has been studied for its potential use in cancer research, particularly in the development of new treatments for breast cancer and other types of cancer.
合成法
JB-1 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact method of synthesis may vary depending on the laboratory and the specific application of the compound.
科学的研究の応用
JB-1 has been studied for its potential use in a variety of scientific research applications, including:
- Neuroprotection: JB-1 has been shown to protect neurons from damage caused by oxidative stress and other harmful stimuli. This makes it a promising candidate for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Pain management: JB-1 has been shown to have analgesic properties, making it a potential alternative to traditional pain medications such as opioids.
- Cancer research: JB-1 has been studied for its potential use in cancer research, particularly in the development of new treatments for breast cancer and other types of cancer.
- Drug addiction: JB-1 has been shown to reduce drug-seeking behavior in animal models, making it a potential candidate for the development of new treatments for drug addiction.
特性
分子式 |
C14H19N3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
1,5-dimethyl-2-(pyrrolidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C14H19N3/c1-11-5-6-13-12(9-11)15-14(16(13)2)10-17-7-3-4-8-17/h5-6,9H,3-4,7-8,10H2,1-2H3 |
InChIキー |
ZPYDGRYMERGCNB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CN3CCCC3)C |
正規SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CN3CCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)

![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)

![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)

![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)